Calculated Log P and Topological Polar Surface Area (TPSA) Distinguish the 4‑Aryl Isomer from the 3‑Aryl Analog
The calculated octanol‑water partition coefficient (log P) and topological polar surface area (TPSA) differ between the 4‑(4‑methoxyphenyl) isomer and the 3‑(4‑methoxyphenyl) isomer, reflecting the distinct electronic and spatial arrangement of the aryl substituent. The 4‑aryl isomer displays a log P of 3.88 versus 3.92 for the 3‑aryl isomer, while the TPSA is 44.76 Ų compared with 48.67 Ų for the 3‑aryl analog [1][2]. Although the log P difference is modest (Δ = −0.04), the lower TPSA of the 4‑aryl compound (Δ ≈ −3.9 Ų) may translate into measurably different membrane permeability and oral absorption potential.
| Evidence Dimension | Log P (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | log P = 3.88 |
| Comparator Or Baseline | 3‑(4‑methoxyphenyl)-7-[(2-methylallyl)oxy]-2H-chromen-2-one (CAS 859658‑52‑9): log P = 3.92 |
| Quantified Difference | Δlog P = −0.04 (4‑aryl isomer is slightly less lipophilic) |
| Conditions | JChem calculator (ChemAxon) using the consensus log P model; pH 7.4 |
Why This Matters
Even small differences in log P and TPSA can alter passive diffusion rates, protein binding, and in vivo pharmacokinetics, making the 4‑aryl isomer a distinct chemical entity rather than an interchangeable analog.
- [1] ChemBase. 4-(4-methoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one. CBID: 190754. http://www.chembase.cn/molecule-190754.html (accessed 2026-05-10). View Source
- [2] ChemBase. 3-(4-methoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one. CBID: 208642. http://www.chembase.cn/molecule-208642.html (accessed 2026-05-10). View Source
